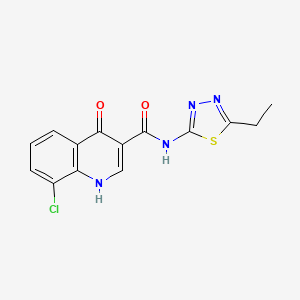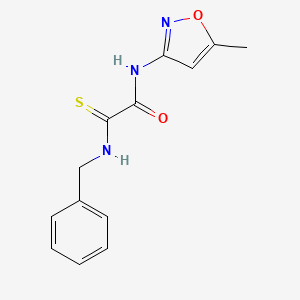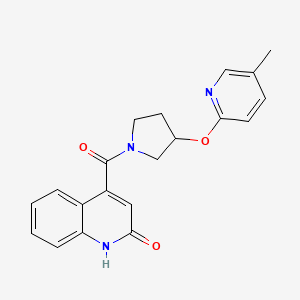
(2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a quinoline ring, and a pyridine ring . The molecular formula of this compound is C20H19N3O3 and its molecular weight is 349.39.
Molecular Structure Analysis
The structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Quinoline is a fused ring system with a benzene ring fused to a pyridine ring. The pyridine ring is a six-membered ring with two double bonds and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings, for example, can undergo various reactions such as ring-opening reactions, substitutions, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel heterocyclic compounds, including those related to quinoline and pyridine derivatives, plays a crucial role in the development of new materials with potential applications in various fields such as pharmaceuticals, materials science, and catalysis. Studies on the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating hydrazone ligands reveal detailed insights into the coordination chemistry and potential catalytic activities of these complexes (Mondal, Drew, & Ghosh, 2009).
Photophysical Properties
Investigations into the photophysical properties of related compounds have identified their potential applications in optoelectronics and as sensors. For instance, metalated Ir(III) complexes based on luminescent diimine ligands containing developed aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline systems have been synthesized, showcasing moderate to strong phosphorescence in organic solvents (Shakirova et al., 2018). These findings suggest potential applications in light-emitting devices and bioimaging.
Catalytic Activities
The catalytic activities of compounds within this class have been explored, particularly in relation to their ability to facilitate various chemical transformations. The preparation of heterocyclic N-oxide using pyridine and its derivatives, for example, demonstrates the utility of these compounds in synthesizing N-oxides, which are valuable intermediates in organic synthesis and pharmaceutical chemistry (Zhong, Guo, & Song, 2004).
Biological Applications
While direct biological applications of (2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone were not identified in the current literature, related studies on pyridine derivatives as insecticides provide a glimpse into the potential for bioactive applications. The synthesis and toxicity evaluation of pyridine derivatives against cowpea aphid, for example, reveal the insecticidal potential of these compounds, suggesting avenues for further exploration in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-6-7-19(21-11-13)26-14-8-9-23(12-14)20(25)16-10-18(24)22-17-5-3-2-4-15(16)17/h2-7,10-11,14H,8-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMLTBHIZGOLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

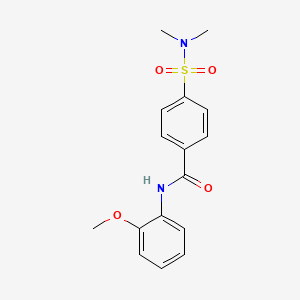
![N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2721804.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2721805.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)

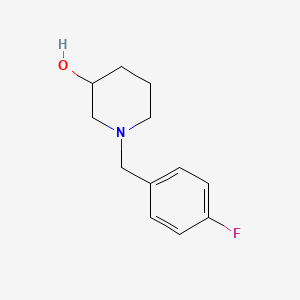
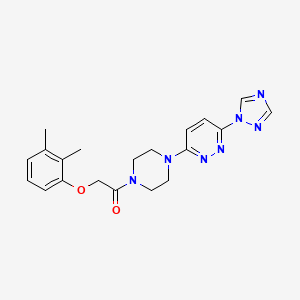


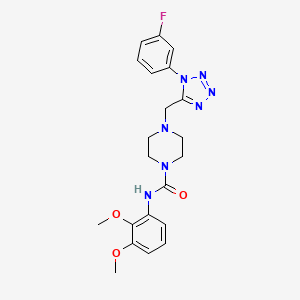
![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)
![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)
